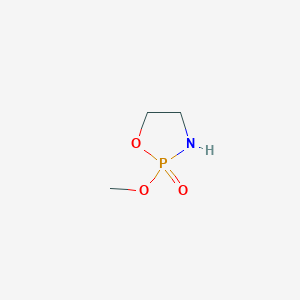
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide typically involves the reaction of amino alcohols with phosphorylating agents. One common method includes the use of optically active aryl methyl phosphorochloridothionates as chiral two-step phosphorylating reagents . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and optical purity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability, cost-effectiveness, and efficiency. The use of readily available starting materials and reagents, along with streamlined reaction conditions, ensures that the compound can be produced in large quantities .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound .
Scientific Research Applications
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being explored for its potential therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide include:
- 1,3,2-Benzodioxaphosphorin 2-sulfides
- 1,3,2-Diazaphospholidine 2-oxide derivatives
- 1,3,2-Oxazaphosphorinane 2-oxides
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
112700-71-7 |
|---|---|
Molecular Formula |
C3H8NO3P |
Molecular Weight |
137.07 g/mol |
IUPAC Name |
2-methoxy-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C3H8NO3P/c1-6-8(5)4-2-3-7-8/h2-3H2,1H3,(H,4,5) |
InChI Key |
NFQNSLWPFQPMSF-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=O)NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















